3-deoxy-D-glucose

Descripción general

Descripción

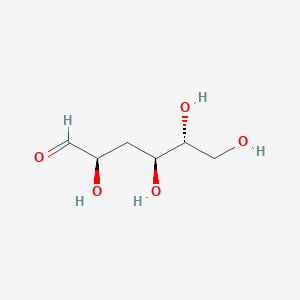

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal is a stereoisomeric compound with a specific arrangement of hydroxyl groups on a hexanal backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal typically involves the selective oxidation of hexose sugars. One common method is the oxidation of D-glucose using specific oxidizing agents under controlled conditions to yield the desired stereoisomer. The reaction conditions often include mild temperatures and pH control to ensure the selective formation of the (2R,4S,5R) configuration.

Industrial Production Methods

Industrial production of (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal may involve biotechnological approaches, such as the use of engineered microorganisms capable of selectively oxidizing glucose to the desired product. These methods are advantageous due to their specificity and potential for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Hexitol derivatives.

Substitution: Various substituted hexanal derivatives.

Aplicaciones Científicas De Investigación

Cancer Metabolism Studies

3-DG has been instrumental in cancer research for evaluating metabolic changes associated with tumor growth. Studies have shown that cancer cells exhibit altered glucose metabolism, and 3-DG serves as a valuable tool for investigating these changes.

- Case Study : In a study examining the effects of 3-DG on breast cancer cell lines, researchers found that treatment with 3-DG significantly inhibited cell proliferation and induced apoptosis by disrupting glycolytic pathways .

Neurobiology

In neuroscience, 3-DG is used to study glucose uptake in neuronal tissues. Its ability to mimic glucose allows researchers to investigate cellular processes related to energy metabolism in the brain.

- Application : 3-DG has been used in experiments involving rat cerebral tissue to monitor metabolic activity and assess the role of aldose reductase in glucose metabolism .

Metabolic Tracers

The compound serves as a metabolic tracer to study various biochemical pathways in vivo. Its unique properties allow for tracking metabolic processes without interfering significantly with normal physiological functions.

- Research Findings : In vivo studies have demonstrated that 3-DG can be utilized to trace metabolic pathways involving aldose reductase and glucose dehydrogenase activities in different tissues .

Mecanismo De Acción

The mechanism of action of (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent, participating in redox reactions within biological systems. It may also interact with enzymes involved in carbohydrate metabolism, influencing various metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanol: Similar structure but with an alcohol group instead of an aldehyde.

Actividad Biológica

3-Deoxy-D-glucose (3-DG) is a glucose analog that has garnered attention for its unique biological properties, particularly in metabolic studies and potential therapeutic applications. This article explores the biological activity of 3-DG, including its mechanisms of action, metabolic pathways, and implications in various fields such as cancer research and metabolic disorders.

Chemical Structure and Properties

This compound is a monosaccharide that lacks an oxygen atom at the C-3 position of the glucose molecule. This structural modification significantly alters its biological activity compared to D-glucose. The absence of the hydroxyl group at C-3 impairs its ability to participate in normal glycolytic pathways, making it a useful tool in metabolic studies.

The metabolism of 3-DG is primarily characterized by its role as a competitive inhibitor of glucose metabolism. It can be phosphorylated by hexokinase to form this compound-6-phosphate (3-DG6P), which interferes with normal glycolytic processes. This inhibition results in reduced ATP production and altered cellular energy dynamics.

Key Metabolic Pathways

- Hexokinase Inhibition : 3-DG competes with glucose for binding to hexokinase, leading to decreased glycolytic flux and energy production.

- Altered Glycolytic Pathway : The presence of 3-DG can cause a shift in metabolic pathways, promoting alternative routes such as the pentose phosphate pathway (PPP) for cellular metabolism.

Anticancer Properties

Research has indicated that 3-DG exhibits significant anticancer activity by targeting the metabolic vulnerabilities of cancer cells. Cancer cells often rely heavily on glycolysis for energy production, even in the presence of oxygen (the Warburg effect). By inhibiting glycolysis, 3-DG can induce apoptosis in cancer cells.

Case Study: Inhibition of Tumor Growth

A study demonstrated that treatment with 3-DG led to a substantial decrease in tumor growth in mouse models of breast cancer. The mechanism involved was primarily through the induction of metabolic stress and subsequent apoptosis in tumor cells .

Effects on Immune Function

3-DG has also been shown to modulate immune responses. By inhibiting glycolysis, it can affect the proliferation and function of immune cells, potentially leading to immunosuppression. This property may be beneficial in certain contexts, such as reducing inflammation or preventing graft rejection.

Research Findings

Recent studies have expanded our understanding of 3-DG's biological activity:

- Inhibition of Glycolysis : 3-DG has been shown to effectively inhibit glycolytic enzymes, leading to decreased energy production in various cancer cell lines .

- Synergistic Effects : When combined with other therapeutic agents, such as chemotherapy drugs, 3-DG enhances the efficacy of treatment by further depleting cellular energy reserves .

- Potential as a Therapeutic Agent : Due to its ability to target metabolic pathways selectively in cancer cells, 3-DG is being explored as a potential therapeutic agent for various cancers .

Propiedades

IUPAC Name |

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h2,4-6,8-11H,1,3H2/t4-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSPLKNONIUZSZ-NGJCXOISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C=O)O)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947793 | |

| Record name | 3-Deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2490-91-7 | |

| Record name | 3-Deoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002490917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.